Isopropyl quinoline-3-carboxylate
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Overview
Description
Isopropyl quinoline-3-carboxylate is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties and biological activities .
Preparation Methods
The synthesis of isopropyl quinoline-3-carboxylate can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and a carbonyl compound containing reactive α-methylene functionality . The reaction conditions often involve the use of catalysts such as metal salts, Lewis acids, or Brønsted acids . Industrial production methods may employ greener and more sustainable processes, such as microwave-assisted synthesis or the use of ionic liquids .
Chemical Reactions Analysis
Isopropyl quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-3-carboxylic acid, while reduction could produce quinoline-3-carbinol .
Scientific Research Applications
Isopropyl quinoline-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of isopropyl quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Isopropyl quinoline-3-carboxylate can be compared with other quinoline derivatives such as:
- Ethyl quinoline-3-carboxylate
- Methyl quinoline-3-carboxylate
- 2-Chloroquinoline-3-carboxylate
These compounds share similar chemical structures but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity . This compound is unique due to its specific isopropyl group, which can influence its solubility, stability, and interaction with biological targets .
Properties
Molecular Formula |
C13H13NO2 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
propan-2-yl quinoline-3-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-9(2)16-13(15)11-7-10-5-3-4-6-12(10)14-8-11/h3-9H,1-2H3 |
InChI Key |
YVGXIZNFMBLYND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC2=CC=CC=C2N=C1 |
Origin of Product |
United States |
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